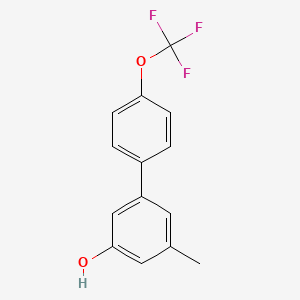

3-Methyl-5-(4-trifluoromethoxyphenyl)phenol

Beschreibung

3-Methyl-5-(4-trifluoromethoxyphenyl)phenol is a trisubstituted phenolic compound featuring a methyl group at position 3 and a 4-trifluoromethoxyphenyl moiety at position 5 of the phenol ring. This article provides a detailed comparison of this compound with structurally and functionally related phenolic derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Eigenschaften

IUPAC Name |

3-methyl-5-[4-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-9-6-11(8-12(18)7-9)10-2-4-13(5-3-10)19-14(15,16)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQFLBLBGWJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684015 | |

| Record name | 5-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-09-9 | |

| Record name | [1,1′-Biphenyl]-3-ol, 5-methyl-4′-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonate Ester Formation and Directed Nitration

The hydroxyl group of phenolic compounds often requires protection to prevent undesired side reactions during electrophilic substitution. In the synthesis of 4-chloro-2-methyl-5-nitrophenol, 4-chloro-2-methylphenol is converted to its methanesulfonate ester using methanesulfonyl chloride in pyridine, achieving 89.3% yield. This intermediate directs nitration exclusively to the 5-position under mild conditions (0°C, HNO₃/H₂SO₄), avoiding sulfonate group degradation. For 3-methyl-5-(4-trifluoromethoxyphenyl)phenol, analogous protection of the phenol hydroxyl as a sulfonate ester (e.g., methanesulfonyl or benzenesulfonyl) could enable precise functionalization at the 5-position.

Reaction Conditions and Yield Optimization

-

Protection : 4-Chloro-2-methylphenol reacts with methanesulfonyl chloride (1:1 molar ratio) in pyridine at 60–70°C, followed by ice quenching and ether extraction.

-

Nitration : The sulfonate ester is treated with HNO₃/H₂SO₄ at 0°C for 130 minutes, yielding 95% nitro intermediate.

Adapting this to the target compound, nitration at the 5-position would precede trifluoromethoxyphenyl group installation.

Electrophilic and Nucleophilic Aromatic Substitution

Trifluoromethoxyphenyl Group Introduction

The trifluoromethoxyphenyl moiety poses synthetic challenges due to the electron-withdrawing nature of the trifluoromethoxy group. A two-step approach involving Ullmann coupling or nucleophilic aromatic substitution (NAS) is hypothesized:

Ullmann Coupling

Copper-catalyzed coupling of a pre-functionalized aryl halide (e.g., 3-methyl-5-bromophenyl sulfonate) with 4-trifluoromethoxyphenylboronic acid could install the aryl group. While not directly cited in the provided patents, this method aligns with industrial practices for biaryl synthesis.

Alkaline-Mediated Etherification

Patent WO1994000416A1 demonstrates ether formation using sodium hydroxide or potassium hydroxide (80–110°C, 4–20 hours) for N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine synthesis. Applying similar conditions, 3-methyl-5-nitrophenyl sulfonate could react with 4-trifluoromethoxyphenol under alkaline conditions to form the desired ether linkage.

Deprotection and Final Product Isolation

Acidic and Alkaline Sulfonate Cleavage

The methanesulfonyl group in 4-chloro-2-methyl-5-nitrophenyl methanesulfonate is cleaved via:

For the target compound, acidic cleavage (e.g., HCl, 80°C) would regenerate the phenol while preserving the trifluoromethoxyphenyl group. Patent examples report yields exceeding 95% after deprotection.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(4-trifluoromethoxyphenyl)phenol has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Structural Comparison of Key Analogues

| Compound | Substituent Positions | Electron Effects | Key Functional Groups |

|---|---|---|---|

| 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol | 3, 5 | Strongly electron-withdrawing | -CH₃, -OCF₃, -OH |

| 3-Methyl-5-(trifluoromethyl)phenol | 3, 5 | Moderately electron-withdrawing | -CH₃, -CF₃, -OH |

| 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol (10a) | 2, 3, 5 | Electron-donating (-OMe) | -CH₃, -Ph, -OMe, -OH |

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, considering steric and electronic effects of substituents?

Methodological Answer:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for attaching the 4-trifluoromethoxyphenyl group to the phenol core. The trifluoromethoxy group’s electron-withdrawing nature may necessitate Pd catalysts with strong π-accepting ligands (e.g., SPhos) to stabilize intermediates .

- Purification challenges arise due to the compound’s hydrophobicity; flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is recommended. Monitor purity via GC or HPLC (≥95% by area normalization) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol?

Methodological Answer:

- <sup>1</sup>H NMR : The hydroxyl proton (δ ~5–6 ppm) exhibits broad singlet behavior. Aromatic protons split into distinct patterns due to substituent-induced deshielding (e.g., trifluoromethoxy at para position splits meta protons into doublets of doublets) .

- IR : A strong O–H stretch (~3200 cm⁻¹) and C–F vibrations (~1250–1100 cm⁻¹) confirm functionality. Compare with reference spectra of analogous trifluoromethoxy-substituted phenols .

Q. What analytical methods are most reliable for assessing purity and stability under varying storage conditions?

Methodological Answer:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase quantifies impurities.

- Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation products (e.g., hydrolysis of trifluoromethoxy group) .

Advanced Research Questions

Q. How can computational tools predict the compound’s electron distribution and reactivity for targeted derivatization?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites. Use cclib to extract molecular orbitals from output files .

- Reactivity indices : Calculate Fukui functions to predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the meta-methyl position) .

Q. What crystallographic strategies address challenges in resolving hydrogen-bonding networks in solid-state structures?

Methodological Answer:

- SHELXL refinement : Use high-resolution (<1.0 Å) X-ray data to model disordered trifluoromethoxy groups. Apply restraints to C–F bond lengths and angles .

- Graph-set analysis : Characterize O–H···O/F interactions using Etter’s formalism to classify motifs (e.g., dimeric R₂²(8) rings) and correlate with solubility .

Q. How do steric and electronic effects of the trifluoromethoxy group influence structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy or chloro) and evaluate bioactivity (e.g., enzyme inhibition). Use multivariate regression to link Hammett σ values to potency .

- Molecular docking : Simulate binding poses in protein targets (e.g., cytochrome P450) using AutoDock Vina; validate with isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions between experimental data (e.g., conflicting NMR and X-ray results)?

Methodological Answer:

- Multi-technique validation : If NMR suggests a planar conformation but X-ray shows torsional strain, perform variable-temperature NMR to probe dynamic behavior.

- DFT-assisted interpretation : Compare computed chemical shifts (GIAO method) with experimental NMR data to identify conformational outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.